5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of γ-lactams. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a thienylmethyl group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves multicomponent reactions. One common method involves the reaction of amines, aldehydes, and acetylene or pyruvate derivatives. For example, a general procedure might include the use of p-toluidine, benzaldehyde, and diethyl acetylenedicarboxylate under specific reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and thienylmethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may activate intracellular apoptotic mechanisms, leading to cytotoxic effects in certain cell lines . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid include:
- 4-(4-Styryl-phenylcarbamoyl)-butyric acid
- Ethyl 5-oxo-2-phenyl-1-(p-tolyl)-4-(p-tolylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-14-9-13(16(19)20)15(11-5-2-1-3-6-11)17(14)10-12-7-4-8-21-12/h1-8,13,15H,9-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITBULCGQQKAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CC2=CC=CS2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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